3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine
Description
3-(Benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring a benzenesulfonyl group at position 3 and a 2,4-dimethylphenyl-substituted piperazine moiety at position 6.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-17-8-9-20(18(2)16-17)25-12-14-26(15-13-25)21-10-11-22(24-23-21)29(27,28)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLFZZGLRQDSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases, and acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications. The presence of the benzenesulfonyl group and the piperazine moiety is known to enhance biological activity, making it a candidate for drug development.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, derivatives of sulfonamide compounds often demonstrate effective inhibition against various bacterial strains. Research indicates that modifications to the piperazine and pyridazine structures can lead to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 4 | |
| Compound B | E. coli | 10 | |
| 3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine | TBD | TBD | TBD |
Drug Discovery and Development
The compound's unique structure makes it a valuable candidate in drug discovery programs. The presence of the pyridazine ring is particularly noteworthy due to its ability to form hydrogen bonds and interact with biological targets effectively.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its efficacy. Research indicates that substituents on the piperazine ring can significantly influence biological activity. For instance, electron-withdrawing groups have been shown to enhance antimicrobial activity .
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
*Estimated based on molecular formula.
Key Observations :
- Position 3: The target’s benzenesulfonyl group distinguishes it from chloro (), pyrazole (), and difluorophenylsulfonyl () substituents.
- Position 6 : The 2,4-dimethylphenyl-piperazine moiety in the target contrasts with fluorophenyl () and thiazolyl-methylpiperazine () groups. Dimethyl substituents may increase lipophilicity, improving membrane permeability but possibly reducing solubility .
SAR Insights :
- Electron-Withdrawing Groups : The target’s benzenesulfonyl group may improve stability and binding compared to electron-donating groups like methyl .
- Piperazine Substituents : Bulky 2,4-dimethylphenyl groups in the target could enhance selectivity for hydrophobic binding pockets, whereas fluorophenyl () may optimize dipole interactions .
Physicochemical Properties
- Molecular Weight : The target (~428.5 g/mol) is heavier than analogues like BE99683 (348.4 g/mol), which may affect bioavailability .
- Lipophilicity : The 2,4-dimethylphenyl group likely increases logP compared to fluorophenyl or chlorophenyl derivatives, favoring blood-brain barrier penetration but risking solubility issues .
- Solubility : Sulfonyl groups generally improve aqueous solubility, but the dimethylphenyl moiety may counteract this effect .
Biological Activity
The compound 3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine is a novel pyridazine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine can be represented as follows:
- Molecular Formula : C23H26N4O2S
- Molecular Weight : 450.55 g/mol
- SMILES Notation : CC(C)C1=CC=C(C=C1)N2C(=NC(=N2)S(=O)(=O)C3=CC=CC=C3)N(C)C
| Property | Value |
|---|---|
| Molecular Weight | 450.55 g/mol |
| LogP | 4.9437 |
| Polar Surface Area | 67.453 Ų |
| Hydrogen Bond Acceptors | 8 |
Anticonvulsant Activity
Research has demonstrated that pyridazine derivatives exhibit significant anticonvulsant properties. In a study where various pyridazinone derivatives were synthesized, the compound was tested against seizure models using maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. The results indicated that the compound displayed potent anticonvulsant activity at a dose of 50 mg/kg, comparable to established anticonvulsants like phenytoin and sodium valproate .
Antitubercular Activity
Pyridazine derivatives have also been explored for their antitubercular effects. A study highlighted the synthesis of several 6-aryl-pyridazinones, which were evaluated for their efficacy against Mycobacterium tuberculosis. The compounds showed promising results in vitro, indicating potential as new antitubercular agents .
Cytotoxic Effects
The cytotoxicity of certain pyridazine derivatives was assessed using L929 fibroblast cell lines. The results revealed that some derivatives caused significant cell death at higher concentrations (IC50 values ranging from 27.05 µM to 120.6 µM), suggesting a need for careful consideration in therapeutic applications .
The mechanism by which these compounds exert their biological effects is primarily through interaction with specific receptors or enzymes. For instance, piperazine derivatives have been shown to inhibit human acetylcholinesterase by binding to both the peripheral anionic site and the catalytic site, which may contribute to their anticonvulsant activity .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anticonvulsant Study : A comprehensive evaluation using MES and PTZ models confirmed the anticonvulsant efficacy of pyridazine derivatives, establishing a baseline for future drug development .
- Antitubercular Evaluation : In vitro assays demonstrated that selected pyridazinones possess significant activity against M. tuberculosis, warranting further investigation into their potential as therapeutic agents .
- Cytotoxicity Assessment : Cytotoxic effects were observed in various cell lines, emphasizing the need for further studies to optimize safety profiles while maintaining efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
